molecular formula C18H21N7 B2957052 3-cyclopropyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine CAS No. 2034428-15-2

3-cyclopropyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B2957052
CAS No.: 2034428-15-2
M. Wt: 335.415
InChI Key: TXSRFNVKHJIIRC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains several functional groups, including a pyrazolo[1,5-a]pyrazine ring, a piperazine ring, and a pyridazine ring with a cyclopropyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through multi-step procedures involving intramolecular cyclization . The structures of these compounds were confirmed by various spectral data .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as IR, 1H NMR, 13C NMR, and ESI-HRMS . These techniques provide information about the types of bonds and functional groups present in the molecule.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques and Antitumor Activities : Research on novel N-arylpyrazole-containing enaminones has demonstrated methods for synthesizing substituted pyridine and pyrazole derivatives with potential antitumor and antimicrobial activities. These compounds have shown cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard treatments like 5-fluorouracil (S. Riyadh, 2011).

  • Piperazine Derivatives and Antagonists : The development of AZD3514, a small-molecule androgen receptor downregulator for the treatment of advanced prostate cancer, illustrates the application of piperazine derivatives in medicinal chemistry. This research addressed hERG and physical property issues in previous compounds, leading to a clinical candidate for Phase I trials (R. Bradbury et al., 2013).

  • Heterofunctionalization and Annulation : Studies on 4-hydrazinylpyrazolo[1,5-a]pyrazines revealed methods for creating derivatives with fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. These reactions offer pathways for generating compounds with potentially new biological activities (N. M. Tsizorik et al., 2018).

Advances in Piperazine Synthesis

  • Recent Synthesis Techniques : A review highlighted recent advances in the synthesis of the piperazine ring system, emphasizing methods for creating carbon-substituted piperazines. Piperazine is a common structure in pharmaceuticals, and new synthesis methods could impact the development of compounds for various therapeutic applications (K. E. Gettys et al., 2017).

Properties

IUPAC Name

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-13-12-16-18(19-6-7-25(16)22-13)24-10-8-23(9-11-24)17-5-4-15(20-21-17)14-2-3-14/h4-7,12,14H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSRFNVKHJIIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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